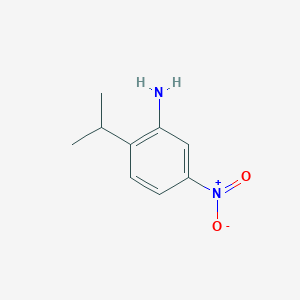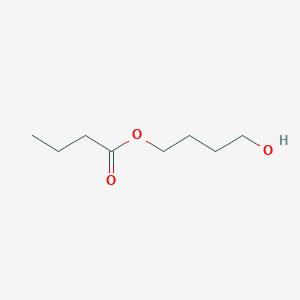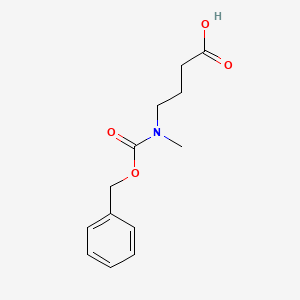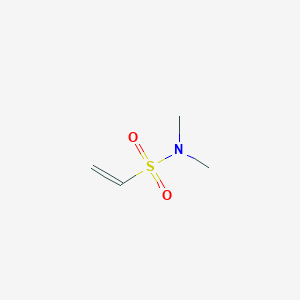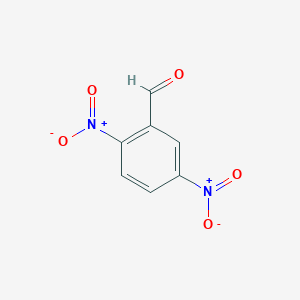
N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction in Pesticide Characterization
N-derivatives of phenoxyacetamide compounds, including structures similar to N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, have been characterized using X-ray powder diffraction. This method is crucial in identifying and characterizing potential pesticides. X-ray diffraction provides key data such as peak positions, intensities, and unit-cell parameters, essential for understanding the crystal structures of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).
Anticancer Activity and Structural Analysis
A compound structurally similar to this compound has been synthesized and studied for its anticancer properties. The compound's structure was elucidated using techniques like HNMR and LC-MS, and its anticancer potential was confirmed through in silico modeling, targeting the VEGFr receptor. Crystallography revealed its orthorhombic crystal system, aiding in understanding its molecular interactions (Sharma et al., 2018).
Anticonvulsant Activity and Mechanism of Action
Research on acetamide derivatives, similar to this compound, has shown anticonvulsant activity. One such compound demonstrated effectiveness in mice, with a specific focus on inhibiting voltage-gated sodium currents and enhancing GABA effects. This research contributes to understanding the potential neurological applications of these compounds (Pękala et al., 2011).
Environmental and Analytical Chemistry Applications
The use of similar acetamide derivatives in environmental and analytical chemistry has been explored. For instance, certain derivatives have been used as molecular probes for tracing carbonyl compounds in water samples. These studies are crucial for environmental monitoring and understanding chemical interactions in various ecosystems (Houdier et al., 2000).
Synthesis Techniques and Chemical Properties
Research has focused on the synthesis of quinolones from acetamide derivatives under microwave irradiation, demonstrating the efficiency and yield of such processes. These findings are significant for the pharmaceutical industry and organic chemistry, where these methods can be applied for rapid and efficient synthesis (Liu Chang-chu, 2014).
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-16(12(2)9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNXUNOUFODSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

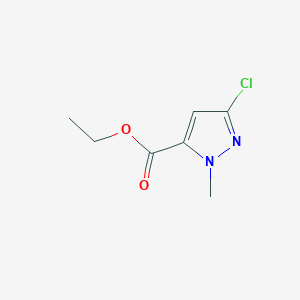

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)
